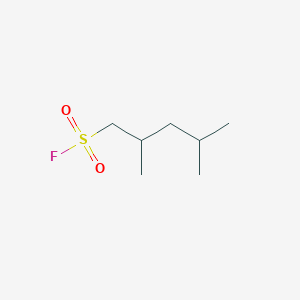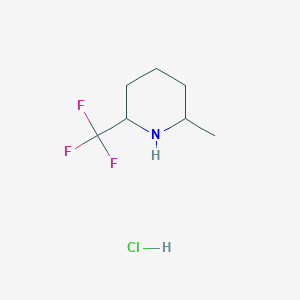
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
2-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)piperidine: Lacks the methyl group, which can affect its reactivity and applications.
2,6-Dimethylpiperidine: Contains two methyl groups instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
分子式 |
C7H13ClF3N |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-3-2-4-6(11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
InChIキー |
OAQUDCFCRYUYAO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



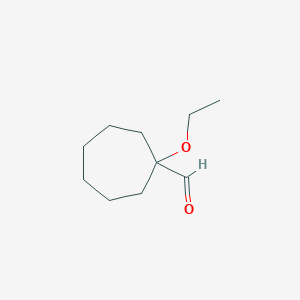
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
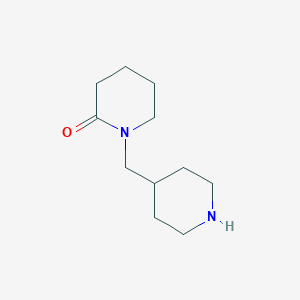
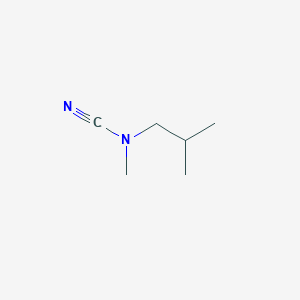
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
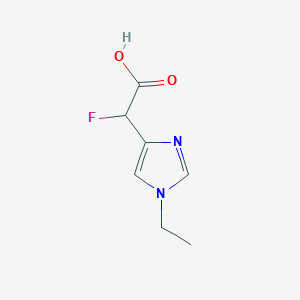
amine](/img/structure/B13315572.png)

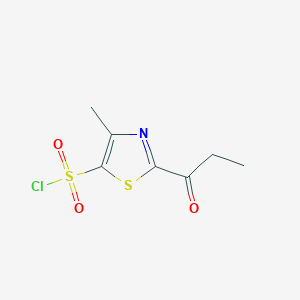
amine](/img/structure/B13315585.png)
